The compound can be sourced from various chemical suppliers, including specialized chemical manufacturers and online platforms dedicated to chemical products. It is primarily classified as a ketone due to the carbonyl functional group located at the second carbon of the hexane chain.
The synthesis of 6-(3,5-Dimethylphenoxy)hexan-2-one typically involves several key steps:
The molecular structure of 6-(3,5-Dimethylphenoxy)hexan-2-one features:
CC(C)Cc1cc(C)c(C)Oc(C)CCCCC(=O)C
.6-(3,5-Dimethylphenoxy)hexan-2-one can participate in several chemical reactions:
The mechanism of action for 6-(3,5-Dimethylphenoxy)hexan-2-one primarily revolves around its reactivity as a ketone and its ability to act as a nucleophile in various chemical transformations.
This compound's unique structural features allow it to participate in diverse chemical pathways, making it useful in synthetic organic chemistry.
6-(3,5-Dimethylphenoxy)hexan-2-one exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and materials science.
The scientific applications of 6-(3,5-Dimethylphenoxy)hexan-2-one are diverse:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7